Cas no 874367-79-0 ((1-cyclopropylethyl)(1R)-1-phenylethylamine)
(1-cyclopropylethyl)(1R)-1-phenylethylamine Chemical and Physical Properties
Names and Identifiers
-
- (1-cyclopropylethyl)(1R)-1-phenylethylamine
-
Computed Properties
- Exact Mass: 189.15200
Experimental Properties
- PSA: 12.03000
- LogP: 3.52660
(1-cyclopropylethyl)(1R)-1-phenylethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C152771-100mg |
(1-cyclopropylethyl)[(1r)-1-phenylethyl]amine |
874367-79-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C152771-500mg |
(1-cyclopropylethyl)[(1r)-1-phenylethyl]amine |
874367-79-0 | 500mg |
$ 365.00 | 2022-06-06 | ||
| TRC | C152771-1g |
(1-cyclopropylethyl)[(1r)-1-phenylethyl]amine |
874367-79-0 | 1g |
$ 570.00 | 2022-06-06 | ||
| Life Chemicals | F1967-9593-0.25g |
(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine |
874367-79-0 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F1967-9593-0.5g |
(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine |
874367-79-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F1967-9593-1g |
(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine |
874367-79-0 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F1967-9593-2.5g |
(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine |
874367-79-0 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F1967-9593-5g |
(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine |
874367-79-0 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F1967-9593-10g |
(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine |
874367-79-0 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
(1-cyclopropylethyl)(1R)-1-phenylethylamine Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (1-cyclopropylethyl)(1R)-1-phenylethylamine
Recent Advances in the Study of (1-cyclopropylethyl)(1R)-1-phenylethylamine (CAS: 874367-79-0) in Chemical Biology and Pharmaceutical Research
The compound (1-cyclopropylethyl)(1R)-1-phenylethylamine (CAS: 874367-79-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the chiral nature of (1-cyclopropylethyl)(1R)-1-phenylethylamine, which plays a crucial role in its interaction with biological targets. The (1R) configuration has been shown to enhance binding affinity to specific receptors, making it a promising candidate for the development of enantioselective drugs. Researchers have employed advanced synthetic techniques, including asymmetric catalysis and chiral resolution, to obtain high-purity samples of this compound for further investigation.
In terms of biological activity, preliminary in vitro studies have demonstrated that (1-cyclopropylethyl)(1R)-1-phenylethylamine exhibits moderate inhibitory effects on certain enzymes involved in neurotransmitter regulation. This finding suggests potential applications in the treatment of neurological disorders, although further in vivo studies are required to validate these effects. The compound's cyclopropyl moiety appears to contribute to its metabolic stability, as evidenced by recent pharmacokinetic studies.
Structural-activity relationship (SAR) studies have revealed that modifications to the phenylethylamine core can significantly alter the compound's pharmacological profile. Researchers are currently exploring various derivatives of (1-cyclopropylethyl)(1R)-1-phenylethylamine to optimize its therapeutic potential while minimizing potential side effects. Computational modeling approaches, including molecular docking and dynamics simulations, have been employed to predict the compound's interaction with target proteins.
The pharmaceutical industry has shown growing interest in this compound, with several patents filed recently for its use in combination therapies. One particularly promising application is in the development of adjuvants for existing medications, where (1-cyclopropylethyl)(1R)-1-phenylethylamine has been shown to enhance drug delivery and bioavailability in preliminary formulations.
Despite these promising developments, challenges remain in the large-scale production and formulation of (1-cyclopropylethyl)(1R)-1-phenylethylamine. Current research is focusing on developing more efficient synthetic routes and improving the compound's solubility profile for better pharmaceutical applicability. Recent advances in continuous flow chemistry have shown potential for addressing some of these production challenges.
In conclusion, (1-cyclopropylethyl)(1R)-1-phenylethylamine (CAS: 874367-79-0) represents an exciting area of research in chemical biology and pharmaceutical science. Its unique structural features and demonstrated biological activities make it a compelling subject for further investigation. As research progresses, this compound may pave the way for novel therapeutic approaches in several medical domains, particularly in neurology and metabolic disorders.
874367-79-0 ((1-cyclopropylethyl)(1R)-1-phenylethylamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)